molecular formula C11H13Cl2N B8476679 1-(2,3-Dichlorobenzyl)pyrrolidine

1-(2,3-Dichlorobenzyl)pyrrolidine

Cat. No. B8476679
M. Wt: 230.13 g/mol
InChI Key: OFRAAOZARGRLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichlorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13Cl2N and its molecular weight is 230.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dichlorobenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dichlorobenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2,3-Dichlorobenzyl)pyrrolidine

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13Cl2N/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2

InChI Key

OFRAAOZARGRLFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaHB(OAc)3 (15.1 g, 0.0714 mmol) was added under vigorous stirring in portions to a solution of 2,3-dichlorobenzaldehyde (10 g, 0.057 mmol) and pyrrolidine (5.97 mL, 0.0714 mmol) in CH2Cl2 (200 mL). The reaction mixture was vigorously stirred overnight. Then 5N NaOH (50 mL) was added, and the layers were separated. The product was extracted from the aqueous layer with CH2Cl2 (2×50 mL). The combined extracts were washed with 5N NaOH (50 mL), water, brine, dried with anhydrous Na2SO4, and evaporated. The residue was distilled in vacuum to give title compound (10.5 g, 90%) as a colorless liquid (bp 80-84° C./0.5 mmHg). LC/MS data: 229.9, 230.9, 231.9 (M+H) (calculated for C11H13Cl2N 230.14). 1H NMR data (DMSO-d6): δ 7.52 (dd, 1H, J1=1.5 Hz, J2=7.8 Hz), 7.46 (dd, 1H, J1=1.5 Hz, J2=7.8 Hz), 7.33 (t, 1H, J=7.8 Hz), 3.70 (s, 2H), 2.46-2.52 (m, 4H), 1.66-1.75 (m, 4H).
[Compound]
Name
NaHB(OAc)3
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.97 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
90%

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